Superior Cytotoxicity Against HT-29 Colorectal Cancer Cells Relative to Longipedlactone A
Longipedlactone E exhibits a 4.4-fold greater cytotoxic potency against HT-29 colorectal adenocarcinoma cells compared to its structural analog Longipedlactone A when tested under identical in vitro conditions. This quantifiable potency differential establishes Longipedlactone E as the demonstrably more potent analog for HT-29-targeted experimental applications [1].
| Evidence Dimension | Cytotoxicity (IC50) against HT-29 colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 1.76 μM (Longipedlactone E) |
| Comparator Or Baseline | Longipedlactone A: IC50 = 7.66 μM |
| Quantified Difference | 4.4-fold greater potency (Longipedlactone E shows 5.9 μM lower IC50) |
| Conditions | In vitro MTT assay against HT-29 human colorectal adenocarcinoma cell line; values reported from the same experimental study |
Why This Matters
Researchers focused on colorectal cancer models should select Longipedlactone E over Longipedlactone A to achieve equivalent experimental effect at approximately one-quarter the molar concentration.
- [1] Pu, J. X., Li, R. T., Xiao, W. L., Gong, N. B., Huang, S. X., Lu, Y., ... & Sun, H. D. (2006). Longipedlactones A–I, nine novel triterpene dilactones possessing a unique skeleton from Kadsura longipedunculata. Tetrahedron, 62(25), 6073-6081. DOI: 10.1016/j.tet.2006.03.108 View Source
